2,5-3,4-Dianhydro-D-altritol

Description

Contextualizing 2,5:3,4-Dianhydro-D-altritol within Carbohydrate Chemistry Research

Within the broader field of carbohydrate chemistry, 2,5:3,4-Dianhydro-D-altritol is recognized as a key anhydro sugar derivative. Anhydro sugars are a class of carbohydrates that have undergone intramolecular dehydration to form an additional ring structure. This structural modification imparts a higher degree of rigidity compared to their parent monosaccharides.

The study of such compounds is integral to advancing our understanding of carbohydrate conformation and reactivity. The specific arrangement of the fused rings in 2,5:3,4-Dianhydro-D-altritol makes it a useful intermediate in the synthesis of other sugar derivatives and biologically relevant molecules. For instance, the epoxide ring is susceptible to nucleophilic attack, allowing for the introduction of various functional groups with a high degree of stereocontrol. This reactivity has been exploited in the synthesis of derivatives such as azido (B1232118) and iodo analogs of 2,5-anhydro-D-mannitol. researchgate.net

Historical Development of Research on Anhydro Sugar Derivatives

The investigation of anhydro sugar derivatives has a rich history dating back to the early 20th century. Initial research focused on understanding the fundamental structures and reactions of these compounds. The first synthesis of a 1,2-anhydro sugar derivative, Brigl's anhydride, was reported in 1922 and marked a significant milestone in the field. chimia.ch However, early progress was hampered by the technical challenges associated with synthesizing and handling these strained cyclic structures. chimia.ch

It was not until the latter half of the 20th century and into the 21st that significant advancements in synthetic methodologies and analytical techniques allowed for a more thorough exploration of anhydro sugars. The development of methods for creating suitably protected anhydro sugars has been crucial, enabling their use as glycosyl donors in the synthesis of complex oligosaccharides and nucleosides. nih.govscispace.com The study of unprotected anhydro sugars has also gained momentum, with researchers developing methods for their direct use as reactive intermediates. chimia.chnih.gov This historical progression has paved the way for the investigation of more complex anhydro sugars like 2,5:3,4-Dianhydro-D-altritol.

Theoretical Considerations for Bicyclic Carbohydrate Scaffolds

Bicyclic carbohydrate scaffolds, such as 2,5:3,4-Dianhydro-D-altritol, are of significant theoretical interest due to their constrained conformations. Unlike flexible, open-chain or monocyclic carbohydrates, the fused ring system dramatically reduces the number of accessible conformations. This conformational rigidity provides a well-defined three-dimensional structure that is highly valuable in various applications, including drug discovery and materials science. researchgate.net

The defined spatial arrangement of substituents on a bicyclic scaffold allows for the precise presentation of functional groups, which is critical for studying and mimicking molecular recognition events at a biological level. researchgate.net These scaffolds serve as excellent platforms for the construction of combinatorial libraries, where diverse functional groups can be systematically introduced to explore structure-activity relationships. nih.gov Theoretical and experimental studies, including NMR spectroscopy and molecular modeling, are employed to understand the conformational behavior of these bicyclic systems in solution, providing insights that guide the design of new molecules with specific biological or material properties. researchgate.net The unique structure of 2,5:3,4-Dianhydro-D-altritol, with its fused five- and three-membered rings, offers a distinct platform for such investigations.

Detailed Research Findings

The synthesis and structural elucidation of 2,5:3,4-Dianhydro-D-altritol and related compounds have been the subject of dedicated research efforts. A notable study detailed the structure of 2,5:3,4-Dianhydro-D-altritol itself. researchgate.netresearchgate.net Further research has explored the synthesis of various derivatives. For example, the synthesis of 2,5:3,4-dianhydro-D-allitol has been described, along with a range of derivatives of the related 2,5-anhydro-D-mannitol, including those with sulfonyloxy, deoxy, azido, and iodo functionalities. researchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

84518-62-7 |

|---|---|

Molecular Formula |

C6H10O4 |

Molecular Weight |

146.14 g/mol |

IUPAC Name |

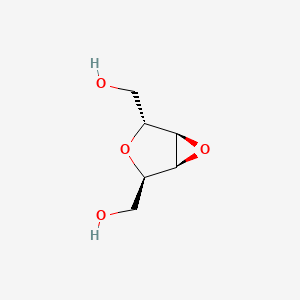

[(1R,2R,4R,5S)-4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]methanol |

InChI |

InChI=1S/C6H10O4/c7-1-3-5-6(10-5)4(2-8)9-3/h3-8H,1-2H2/t3-,4-,5-,6+/m1/s1 |

InChI Key |

YCRYRWDWBHKSKR-KAZBKCHUSA-N |

SMILES |

C(C1C2C(O2)C(O1)CO)O |

Isomeric SMILES |

C([C@@H]1[C@@H]2[C@@H](O2)[C@H](O1)CO)O |

Canonical SMILES |

C(C1C2C(O2)C(O1)CO)O |

Synonyms |

2,5-3,4-dianhydro-D-altritol 2,5-3,4-dianhydroaltritol |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Innovations for 2,5 3,4 Dianhydro D Altritol

Pioneering Synthetic Routes to 2,5-3,4-Dianhydro-D-altritol and Analogs

The initial synthetic strategies for dianhydroalditols laid the groundwork for accessing complex carbohydrate-based molecules. These early methods often relied on fundamental organic reactions tailored to the specific stereochemistry of the sugar precursors.

The synthesis of anhydroalditols, including derivatives of D-altritol, can be achieved through acid-catalyzed intramolecular reactions. While direct synthesis from D-altritol via acidic hydrolysis is not extensively documented, analogous reactions provide a clear precedent. For instance, the acid-catalyzed dehydration of sorbitol is a common industrial route to produce 1,4-sorbitan, demonstrating the feasibility of forming anhydro rings under acidic conditions. lookchem.com This process involves the protonation of a hydroxyl group, followed by the intramolecular attack of another hydroxyl group, leading to cyclization and the elimination of water. youtube.comlibretexts.org The formation of 2,5:3,4-dianhydro-D-altritol would require a sequential or concerted double cyclization, a process highly dependent on the stereochemical arrangement of the hydroxyl groups in the D-altritol precursor. The synthesis of D-altritol nucleosides has been accomplished through the nucleophilic opening of the epoxide ring of 1,5:2,3-dianhydro-4,6-O-benzylidene-D-allitol, showcasing the utility of anhydro sugars as synthetic intermediates. archive.org

Intramolecular cyclization is a cornerstone for the synthesis of dianhydro sugars. researchgate.netrsc.org A common strategy involves the preparation of a precursor with a good leaving group, such as a tosylate, positioned opposite to a nucleophilic hydroxyl group. For example, the synthesis of methyl 3,6-anhydro-α-D-glucopyranoside is achieved through the intramolecular cyclization of a 6-O-tosyl glucopyranoside. rsc.orgnih.gov This reaction can be promoted by a base, which deprotonates the hydroxyl group, enhancing its nucleophilicity to displace the tosylate group.

Recent advancements have focused on milder and more environmentally friendly methods. One such approach uses a catalytic amount of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) to promote the cyclization of 6-O-tosyl-pyranosides, avoiding the need for strong bases. rsc.org The formation of a second anhydro ring to create a dianhydro sugar, such as 1,4:3,6-dianhydro-α-D-glucopyranose (DGP), can then proceed via an acid-catalyzed intramolecular transacetalization. researchgate.netrsc.org In this step, a hydroxyl group attacks an activated glycosidic bond, leading to the formation of the second ring. rsc.org The stabilization of carbocation intermediates during this process is crucial for achieving good yields. rsc.orgnih.gov

Table 1: Conditions for Intramolecular Cyclization in a Related Dianhydro Sugar Synthesis

| Precursor | Reagent/Catalyst | Base | Yield | Reference |

|---|---|---|---|---|

| 6-O-tosyl-glucopyranoside | TBAF (0.1 eq) | NaHCO₃ | High | rsc.org |

| 6-O-tosyl-glucopyranoside | TBAF (0.1 eq) | Na₂CO₃ | High | rsc.org |

| 6-O-tosyl-glucopyranoside | TBAF (0.1 eq) | K₂CO₃ | High | rsc.org |

Advanced Synthetic Techniques for Enhanced Yields and Selectivity

Modern synthetic chemistry offers a toolkit of advanced techniques to overcome challenges in yield and selectivity, which are particularly pertinent in the synthesis of complex molecules like anhydroalditols.

The spatial arrangement of atoms is critical in carbohydrate chemistry, and stereocontrolled synthesis is essential for producing a specific isomer. uwindsor.ca The synthesis of anhydroalditols often involves reactions at multiple stereocenters, necessitating precise control over the reaction's stereochemical outcome. capes.gov.br For instance, in the synthesis of saturated aza-heterocycles from enantiopure diols, an iridium-catalyzed annulation strategy proceeds with minimal racemization, demonstrating a high degree of stereocontrol. rsc.org

In the context of anhydroalditol synthesis, stereocontrol can be exerted during cyclization reactions. The formation of 2,5-anhydro-D-glucitol from a diepoxide precursor showcases how the inherent stereochemistry of the starting material can direct the formation of the final product. researchgate.net The use of chiral reagents or catalysts can also guide the stereochemical course of a reaction, leading to the desired diastereomer. uwindsor.ca

The presence of multiple hydroxyl groups of similar reactivity in sugar alcohols like D-altritol necessitates chemoselective functionalization. This involves modifying one specific functional group in the presence of others. rsc.orgnih.gov A common strategy is the use of protecting groups to temporarily block certain hydroxyl groups, allowing others to react. For example, the synthesis of 1,2,3,4-tetra-O-acetyl-6-deoxy-6-fluoro-β-D-glucopyranose involves a selective deacetylation at the 6-position, enabling subsequent fluorination. acs.org

Another approach to chemoselectivity is to exploit the subtle differences in the reactivity of the hydroxyl groups (e.g., primary vs. secondary). The development of catalysts that can distinguish between similar functional groups is an active area of research. rsc.org For the synthesis of 2,5:3,4-Dianhydro-D-altritol, a chemoselective approach would be crucial for introducing the necessary leaving groups at the correct positions on the D-altritol backbone to facilitate the double cyclization.

Derivatization Strategies of the this compound Core

The rigid, bicyclic core of 2,5:3,4-Dianhydro-D-altritol serves as a valuable starting point for the synthesis of more complex molecules. Derivatization of this core can lead to a wide range of compounds with potentially interesting biological or material properties.

The synthesis of various derivatives from the related compound 2,5-anhydro-D-mannitol has been described, including those with sulfonyloxy, deoxy, azido (B1232118), and iodo functionalities. molaid.com These transformations highlight the potential for similar derivatization of the 2,5:3,4-Dianhydro-D-altritol scaffold. For instance, the remaining hydroxyl groups on the altritol core could be converted into good leaving groups (e.g., tosylates or mesylates) to facilitate nucleophilic substitution reactions. This would allow for the introduction of a wide variety of functional groups. Oxidation of a hydroxyl group to a ketone would provide a handle for further transformations, such as reduction to form an epimeric alcohol or reaction with organometallic reagents to introduce new carbon-carbon bonds. cas.cz The synthesis of verrucosidin, a mycotoxin that contains a 2,5:3,4-dianhydro-D-altritol moiety, demonstrates the natural occurrence and further functionalization of this core structure. wikipedia.org

Table 2: Potential Derivatization Reactions for the this compound Core

| Reaction Type | Reagents | Functional Group Introduced |

|---|---|---|

| Sulfonylation | TsCl, Pyridine | Sulfonyloxy (OTs) |

| Azide Substitution | NaN₃, DMF | Azido (N₃) |

| Deoxygenation | Via a suitable derivative | Hydrogen (H) |

Regioselective Functionalization Techniques

The functionalization of 2,5:3,4-dianhydro-D-altritol and its analogues is primarily governed by the nucleophilic opening of one of its two epoxide rings. Regioselectivity in this context refers to the preferential attack of a nucleophile at one of the four electrophilic carbon atoms of the two oxirane rings. The outcome of this selection is influenced by several factors, including the nature of the nucleophile, the solvent, and the use of catalysts that can coordinate to the epoxide oxygen atoms and direct the incoming nucleophile.

Research on analogous dianhydro sugar alcohols provides significant insight into the potential regioselectivity of these reactions. For instance, in related C2-symmetric bis-epoxides derived from D-mannitol, the two epoxide rings are identical, simplifying the initial reaction but still requiring regioselective attack at either the internal or terminal carbon. However, in the asymmetric D-altritol isomer, the C3-C4 and the C2-C5 (within the anhydro bridge) epoxides are distinct.

The general principle follows the SN2 mechanism, where nucleophilic attack occurs at the less sterically hindered carbon atom. In many dianhydroalditols, this often corresponds to the terminal carbons (C1 and C6). However, the fused ring system of 2,5:3,4-Dianhydro-D-altritol complicates this prediction. Catalyst-controlled regioselectivity has emerged as a powerful tool. Lewis acids can coordinate to one of the epoxide oxygens, activating it for nucleophilic attack and influencing the site of that attack. For example, studies on the ring-opening of unsymmetrical epoxides using cationic aluminum salen catalysts have demonstrated that the catalyst, rather than the substrate, can dictate the point of nucleophilic addition. nih.gov

In the synthesis of C-nucleosidic ATP mimics from 1,2:5,6-dianhydro-3,4-di-O-benzyl-D-mannitol, cesium carbonate was found to be an effective catalyst for the reaction with purine (B94841) derivatives, showcasing how base catalysis can facilitate regioselective epoxide opening. researchgate.net Similarly, the use of different bases can lead to different selectivities. The alkylation of dihydroxyacetophenones, for example, shows excellent regioselectivity with mild bases like cesium bicarbonate, which preferentially enables reaction at the more acidic hydroxyl group. nih.gov This principle can be extended to the selective activation of one epoxide over the other in 2,5:3,4-Dianhydro-D-altritol.

Table 1: Regioselective Reactions in Analogous Dianhydroalditols

| Dianhydroalditol Substrate | Reagents/Catalyst | Major Product Type | Observed Regioselectivity | Reference |

|---|---|---|---|---|

| 1,2:5,6-dianhydro-3,4-di-O-benzyl-D-mannitol | Purine derivatives, Cs₂CO₃ | C-Nucleoside analogues | Nucleophilic attack at terminal epoxide carbons (C1/C6). | researchgate.net |

| 2,5:3,4-dianhydro-1-tosyl-D-allitol | Sodium bis-(2-methoxyethoxy)aluminium hydride | Mixture of dideoxy-hexitols | Attack occurs at both C3 and C4, leading to a mixture of 2,5-anhydro-1,4-dideoxy-D-ribo-hexitol and its 1,3-dideoxy isomer. | researchgate.net |

| trans-2,3-disubstituted epoxides (general) | Nitrogen nucleophiles, Cationic Al-salen catalyst | β-amino alcohols | Catalyst-controlled opening, allowing for selective attack on otherwise electronically or sterically similar carbons. | nih.gov |

Stereoselective Modifications and Substitutions

Stereoselectivity is intrinsically linked to regioselectivity in the functionalization of 2,5:3,4-Dianhydro-D-altritol. According to the Fürst-Plattner rule (or the rule of diaxial opening), nucleophilic ring-opening of epoxides in rigid ring systems, such as those in carbohydrates, proceeds through a transition state that resembles a chair conformation. The nucleophile attacks in an axial fashion, leading to a product where the newly introduced substituent and the hydroxyl group from the opened epoxide are in a trans-diaxial arrangement.

The application of this principle ensures a high degree of stereocontrol. When a nucleophile attacks one of the epoxide carbons in 2,5:3,4-Dianhydro-D-altritol, the reaction occurs with inversion of configuration at the center of attack. This stereochemical predictability is crucial for the synthesis of complex molecules with multiple defined chiral centers.

The synthesis of flavonoid enantiomers, for example, often relies on stereoselective steps like Sharpless asymmetric dihydroxylation or Mitsunobu reactions to set specific stereocenters. mdpi.com While the chemistry is different, the underlying principle of achieving high stereochemical purity is the same. In the context of dianhydroalditols, the inherent chirality of the starting material is transferred and elaborated upon through stereospecific SN2 reactions. For instance, the synthesis of an advanced intermediate for the natural product anthracimycin involved a stereoselective route to create a framework with five contiguous stereogenic centers. rsc.org

Research on the synthesis of 2,5-anhydro-D-glucitol from a diepoxide using ammonium (B1175870) formate (B1220265) in methanol (B129727) highlights a stereoselective intramolecular cyclization process. researchgate.net Furthermore, the reaction of 2,5-anhydro-3,4,6-tri-O-benzyl-d-ribofuranosyl bromide leads to the formation of 2,5-anhydro-3,4,6-tri-O-benzyl-1-deoxy-1-ureido-d-altritol, demonstrating that the altritol configuration can be selectively synthesized through nucleophilic substitution pathways. researchgate.net

Table 2: Examples of Stereoselective Transformations in Related Systems

| Starting Material | Transformation | Key Reagents | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| 1,2:5,6-dianhydro-3,4-di-O-methyl-D-glucitol | Catalyzed Cyclization | (R,R)- or (S,S)-(salen)Co(III)OAc | Diastereoselective formation of either 2,5-anhydro-3,4-di-O-methyl-D-mannitol or its L-iditol isomer, respectively. | researchgate.net |

| D-mannitol derivative (diepoxide) | Intramolecular Cyclization | Ammonium formate, MeOH, Microwave | Stereospecific formation of 2,5-anhydro-d-glucitol. | researchgate.net |

| 2,3,5-tri-O-benzyl-d-ribofuranosyl bromide | Amination and Derivatization | LiAlH₄, Urea | Formation of 2,5-anhydro-1-deoxy-1-ureido-d-altritol derivative with defined stereochemistry. | researchgate.net |

| Isopinocarveol | Aminohydroxylation | Trichloroacetyl isocyanate, OsO₄ (cat.) | Stereoselective formation of a pinane-fused oxazolidin-2-one, establishing a 2-amino-1,3-diol moiety. | beilstein-journals.org |

Chemical Reactivity and Mechanistic Investigations of 2,5 3,4 Dianhydro D Altritol

Exploration of Ring Opening and Rearrangement Reactions

The chemical behavior of 2,5:3,4-dianhydro-D-altritol is largely characterized by the opening of its strained epoxide rings. These reactions can be triggered by both acid and base catalysts, leading to a variety of rearranged products. The specific outcome of these reactions is highly dependent on the reaction conditions and the nature of the nucleophiles present.

Acid-Catalyzed Reaction Mechanisms

In the presence of acid, the epoxide oxygen of 2,5:3,4-dianhydro-D-altritol is protonated, which activates the ring towards nucleophilic attack. libretexts.orgmasterorganicchemistry.comnptel.ac.in The subsequent ring-opening can proceed via an S_N_1 or S_N_2 mechanism, depending on the stability of the resulting carbocation intermediate. chemistrysteps.com The regioselectivity of the attack is influenced by both electronic and steric factors. For instance, acid-catalyzed hydrolysis of 3,4-anhydro-D-altritol yields primarily 1,4-anhydro-D-altritol and 1,5-anhydro-L-glucitol. capes.gov.br This suggests a complex series of events involving initial epoxide opening followed by intramolecular rearrangement.

The general mechanism for acid-catalyzed epoxide ring opening involves the following steps:

Protonation of the epoxide oxygen: This makes the epoxide a better electrophile. masterorganicchemistry.com

Nucleophilic attack: A nucleophile attacks one of the epoxide carbons. In the absence of a strong external nucleophile, water or another solvent molecule can act as the nucleophile.

Deprotonation: Loss of a proton to yield the final diol product.

These reactions can lead to rearrangements, especially when a carbocation intermediate is formed. msu.edu The stability of this intermediate will dictate the final product distribution.

Base-Catalyzed Reaction Mechanisms

Under basic conditions, the ring-opening of 2,5:3,4-dianhydro-D-altritol is initiated by the attack of a nucleophile on one of the epoxide carbons. chemistrysteps.commasterorganicchemistry.com This process typically follows an S_N_2 mechanism, resulting in inversion of configuration at the site of attack. The regioselectivity is often governed by steric hindrance, with the nucleophile preferentially attacking the less substituted carbon atom.

A key feature of the base-catalyzed reactions of this and similar epoxy alcohols is the Payne rearrangement. wikipedia.orgresearchgate.net This is a reversible isomerization where a 2,3-epoxy alcohol is converted into an isomeric 1,2-epoxy alcohol under basic conditions. wikipedia.org In the context of 2,5:3,4-dianhydro-D-altritol, treatment with sodium hydroxide (B78521) can lead to the formation of intermediates like 2,3-anhydro-D-iditol, which then undergo further reactions to yield products such as 1,4-anhydro-D-altritol and 1,5-anhydro-L-glucitol. capes.gov.br

The mechanism for base-catalyzed epoxide ring opening generally involves:

Nucleophilic attack: A strong nucleophile directly attacks an epoxide carbon.

Protonation: The resulting alkoxide is protonated by the solvent or during workup.

The interplay between direct ring-opening and the Payne rearrangement can lead to a complex mixture of products, the composition of which can be influenced by the reaction conditions.

Investigation of Selective Functional Group Transformations

The strategic manipulation of the functional groups in 2,5:3,4-dianhydro-D-altritol and its derivatives allows for the synthesis of a wide array of valuable compounds. For example, the epoxide rings can be selectively opened to introduce new functionalities. Treatment of the related 1,6-ditosyl derivative with sodium methoxide (B1231860) leads to the formation of 2,5:3,4-dianhydro-1-tosyl-D-allitol. researchgate.net This epoxide can then be selectively reduced to afford 2,5-anhydro-1,4-dideoxy-D-ribo-hexitol. researchgate.net

The hydroxyl groups present in the ring-opened products can also be selectively functionalized. For instance, they can be converted into better leaving groups, such as tosylates, which can then be displaced by other nucleophiles to introduce groups like azides. thieme-connect.de These transformations are crucial for building complex molecular architectures from the dianhydroaltritol scaffold.

Mechanistic Studies on Epoxide Migration and Neighboring-Group Participation

The reactivity of 2,5:3,4-dianhydro-D-altritol is significantly influenced by epoxide migration and neighboring-group participation. wikipedia.org The Payne rearrangement, an example of epoxide migration, is a reversible process that can lead to an equilibrium mixture of epoxy alcohol isomers. wikipedia.orgresearchgate.net The position of this equilibrium is influenced by the relative thermodynamic stability of the isomers. wikipedia.org

Neighboring-group participation (NGP) occurs when a nearby functional group acts as an internal nucleophile, accelerating the reaction rate and influencing the stereochemical outcome. wikipedia.orglibretexts.orgvedantu.com In the case of 3,4-anhydro-D-altritol derivatives, the participation of a neighboring acetoxyl group has been observed during acidic hydrolysis, leading to the formation of a dioxolenium ion intermediate. capes.gov.brresearchgate.net This intermediate can then be attacked by a nucleophile, often with retention of configuration.

The general features of neighboring-group participation include:

An increased reaction rate compared to a similar reaction without the participating group. wikipedia.org

Retention of stereochemistry at the reaction center.

The formation of a cyclic intermediate. libretexts.org

These mechanistic principles are fundamental to understanding and predicting the outcomes of reactions involving 2,5:3,4-dianhydro-D-altritol and its derivatives.

Theoretical Studies on Reaction Pathways and Transition States

Computational chemistry provides valuable insights into the reaction mechanisms of complex molecules like 2,5:3,4-dianhydro-D-altritol. Theoretical studies can be used to model reaction pathways, calculate the energies of intermediates and transition states, and rationalize the observed product distributions. aps.org

For example, density functional theory (DFT) calculations can be employed to investigate the transition state structures for epoxide ring-opening reactions. acs.org These calculations can help to determine whether a reaction proceeds through a concerted or stepwise mechanism and can predict the regioselectivity of nucleophilic attack. The transition state is a high-energy, unstable "supermolecule" that sits (B43327) between reactants and products. aps.org

Theoretical models can also be used to study the conformational preferences of the starting material and the various intermediates, which can have a significant impact on reactivity. By understanding the energetic landscape of the reaction, it is possible to design more selective and efficient synthetic routes.

Applications of 2,5 3,4 Dianhydro D Altritol in Advanced Organic Synthesis Research

Role as a Chiral Building Block for Complex Molecules

The intrinsic chirality and defined three-dimensional structure of 2,5:3,4-dianhydro-D-altritol make it an exemplary chiral building block. ugr.es Originating from the "chiral pool," it provides a cost-effective and efficient route to enantiomerically pure complex molecules, bypassing the need for often complex asymmetric synthesis or resolution steps. Its structure, which can be derived from D-mannitol, features a fused epoxide and a tetrahydrofuran (B95107) ring, presenting distinct reactive sites for further chemical modification. researchgate.net

Asymmetric Synthesis Methodologies Utilizing 2,5:3,4-Dianhydro-D-altritol Derivatives

Asymmetric synthesis, which aims to create chiral molecules with a specific three-dimensional arrangement, frequently employs chiral starting materials to direct the stereochemical outcome of subsequent reactions. Derivatives of 2,5:3,4-dianhydro-D-altritol serve as versatile intermediates in this regard.

A key strategy involves the selective modification of the dianhydroaltritol core. For example, the synthesis of 2,5:3,4-dianhydro-1-tosyl-D-allitol is a critical first step in many synthetic pathways. This tosylated derivative can then be converted into an epoxide, which undergoes nucleophilic attack to yield a variety of substituted 2,5-anhydro-D-ribo-hexitol derivatives. This methodology demonstrates how the inherent chirality of the starting material is transferred through multiple synthetic steps to create new, complex chiral products.

Research has also focused on the regio- and stereoselective cyclizations of related dianhydro sugar alcohols using chiral catalysts. researchgate.net These methods allow for the controlled opening of one of the epoxide rings, leading to the formation of new anhydroalditols. Such transformations highlight the sophisticated control that can be achieved by leveraging the existing stereocenters of the dianhydroaltritol scaffold to guide the formation of new chiral centers. researchgate.net

Table 1: Representative Transformations of Dianhydro Sugar Alcohol Derivatives

| Starting Material | Catalyst/Reagents | Major Product(s) | Application |

|---|---|---|---|

| 1,2:5,6-dianhydro-3,4-di-O-methyl-D-mannitol | (R,R)- or (S,S)-(salen)Co(III)OAc | 2,5-anhydro-3,4-di-O-methyl-D-mannitol or -L-iditol | Diastereoselective synthesis of anhydroalditols researchgate.net |

Enantioselective Catalysis Research with 2,5:3,4-Dianhydro-D-altritol Scaffolds

The development of chiral ligands and catalysts is a cornerstone of modern asymmetric synthesis. A "scaffold" is a core molecular structure upon which a catalyst or ligand is built. The rigid, C2-symmetric nature of the 2,5:3,4-dianhydro-D-altritol framework makes it a theoretically attractive scaffold for the design of new chiral ligands. By attaching catalytically active groups to its well-defined structure, it is possible to create a chiral environment that can influence the stereochemical outcome of a chemical reaction.

While specific examples of catalysts built directly upon a 2,5:3,4-dianhydro-D-altritol scaffold are not extensively documented in current literature, the principle is well-established with other rigid chiral molecules, such as SPINOL and various sugar derivatives. dicp.ac.cnnih.gov The functional handles on the altritol derivative, namely the hydroxyl groups, can be converted into phosphines, amines, or other coordinating groups essential for transition metal catalysis. The development of such catalysts, where the scaffold enforces a specific geometry on the catalytic center, is a promising area for future research. This strategy, often termed "scaffolding catalysis," uses the rigid framework to bring reactants together in a highly organized transition state, enhancing both reaction rate and enantioselectivity. nih.gov

Development of Novel Heterocyclic Systems Incorporating the 2,5:3,4-Dianhydro-D-altritol Core

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are fundamental to medicinal chemistry and materials science. tsijournals.com The 2,5:3,4-dianhydro-D-altritol core is itself a bicyclic oxygen-containing heterocycle (specifically, a dioxabicyclo[3.1.0]hexane derivative). ugr.es Synthetic chemists have utilized this pre-existing heterocyclic system as a template to construct new and more complex ring systems.

A notable example is the synthesis of (+)-muscarine. This synthesis begins with the conversion of a 2,5:3,4-dianhydro-D-altritol derivative into an epoxide. Subsequent regioselective ring-opening of this epoxide with a hydride reagent, followed by further functional group manipulations, yields the target muscarine, which features a substituted tetrahydrofuran ring—a different heterocyclic system. This transformation showcases how the original bicyclic core can be strategically disassembled and reconfigured to access novel heterocyclic structures.

Furthermore, reactions that involve ring-opening followed by intramolecular cyclization can lead to a variety of fused and spirocyclic heterocyclic systems. The ability to generate diverse heterocyclic structures from a single, readily available chiral starting material underscores the synthetic power and versatility of 2,5:3,4-dianhydro-D-altritol.

Contribution to the Synthesis of Carbohydrate Mimetics and Glycomimetics for Research Purposes

Carbohydrates play a crucial role in numerous biological processes through their interactions with proteins like lectins and enzymes. Glycomimetics are molecules designed to mimic the structure and function of natural carbohydrates. They are invaluable research tools for studying carbohydrate-protein interactions and serve as potential therapeutic agents. The inherent limitations of natural carbohydrates, such as poor metabolic stability, often prompt the design of more robust mimics. unimi.it

Design and Synthesis of Conformationally Restricted Glycomimetics

A key strategy in glycomimetic design is to create conformationally restricted analogues. scispace.com Natural sugars are often flexible, adopting multiple shapes (conformations) in solution. However, they typically bind to a protein partner in only one specific conformation. By synthesizing a mimic that is "locked" in this bioactive conformation, it is possible to enhance binding affinity and selectivity. researchgate.netrsc.org

The rigid bicyclic structure of 2,5:3,4-dianhydro-D-altritol makes it an ideal scaffold for creating such conformationally restricted glycomimetics. tandfonline.com Its fused ring system holds the hydroxyl groups in a fixed spatial orientation. This allows for the precise presentation of recognition elements to a target protein, mimicking the binding epitope of a natural sugar. By modifying the hydroxyl groups or introducing other functionalities onto this rigid core, researchers can systematically probe the structural requirements for biological recognition. These constrained analogues help to dissect the specific interactions that govern how proteins recognize and bind to carbohydrates.

Methodological Advances in Glycosylation Research

Glycosylation, the enzymatic process of attaching sugars to other molecules, is fundamental to biology. The chemical synthesis of complex carbohydrates and their analogues, known as glycosylation chemistry, presents significant challenges, particularly in controlling the stereochemistry of the newly formed glycosidic bond.

The use of building blocks like 2,5:3,4-dianhydro-D-altritol contributes to methodological advances in this field. For instance, ring-opening reactions of its epoxide derivatives can be considered a form of glycosylation, where a new bond is formed at a position analogous to the anomeric center of a sugar. Research into the reactions of related anhydro sugars has led to new synthetic methods. For example, studies on the reactions of hexopyranoside 2-triflates have shown that they can undergo a substitutive ring-contraction to yield 2,5-anhydro sugars, providing a novel pathway to this class of compounds. nih.gov These unique reaction pathways expand the toolkit available to chemists for constructing carbohydrate-based molecules and their mimetics.

Application in Polymer Chemistry Research as a Chiral Monomer

2,5:3,4-Dianhydro-D-altritol, a derivative of the sugar alcohol D-altritol, is an inherently chiral molecule. Its stereochemistry, derived from its parent carbohydrate, makes it a theoretical candidate for use as a chiral monomer in the synthesis of specialized polymers. The introduction of such chiral units into a polymer backbone can impart unique properties, such as optical activity and the ability to influence the polymer's secondary structure, leading to materials with potential applications in chiral separations, asymmetric catalysis, and advanced optics.

However, a review of current scientific literature reveals a notable lack of specific research focused on the polymerization of 2,5:3,4-Dianhydro-D-altritol. While the broader class of anhydro sugar derivatives, particularly isomers like 1,4:3,6-dianhydro-D-glucitol (isosorbide) and 1,4:3,6-dianhydro-D-mannitol (isomannide), are well-documented as bio-based chiral monomers for producing a variety of polymers including polyesters and polyimides, similar studies involving the D-altritol derivative are not prominently featured in available research. rsc.orgsigmaaldrich.com The polymerization of anhydroalditols is recognized as a method to create novel carbohydrate-based polymers that lack the typical anomeric linkage found in polysaccharides. thieme-connect.de

For instance, research into related dianhydro sugar alcohols, which also contain two epoxide rings, shows they can undergo cationic cyclopolymerization. researchgate.net This process involves the opening of the epoxide rings to form new polymer chains with cyclic ether structures. While this provides a potential pathway for how 2,5:3,4-Dianhydro-D-altritol could theoretically be polymerized, specific experimental data, including reaction conditions, polymer properties, and detailed structural analysis for polymers derived from this specific monomer, are not available in the searched literature.

Due to the absence of direct research findings on the polymerization of 2,5:3,4-Dianhydro-D-altritol, no detailed data tables on its performance as a chiral monomer can be presented at this time. The exploration of 2,5:3,4-Dianhydro-D-altritol in polymer chemistry appears to be an open area for future investigation, which could potentially yield new chiral materials with unique properties.

Advanced Structural Characterization and Computational Analysis

Spectroscopic Methodologies for Structural Elucidation of 2,5:3,4-Dianhydro-D-altritol and its Derivatives

A suite of sophisticated spectroscopic techniques is indispensable for the unambiguous structural determination of 2,5:3,4-Dianhydro-D-altritol and its related derivatives. These methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry, offer complementary information to build a comprehensive molecular profile.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. While specific NMR data for 2,5:3,4-Dianhydro-D-altritol is not extensively reported in the literature, analysis of its enantiomer, 2,5:3,4-dianhydro-L-altritol, provides representative data, as the spectra for enantiomers are identical. researchgate.net

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in this regard. In the ¹H NMR spectrum of 2,5:3,4-dianhydro-L-altritol in D₂O, distinct signals are observed for the different protons in the molecule. For instance, the protons on the primary alcohol (C1 and C6) and those on the fused ring system (C2, C3, C4, and C5) exhibit characteristic chemical shifts and coupling constants, which are influenced by their local electronic environment and spatial relationship with neighboring protons. researchgate.net The coupling constants (J-values) are particularly informative for determining the dihedral angles between adjacent protons, thus shedding light on the molecule's conformation.

The ¹³C NMR spectrum provides information on the carbon skeleton. The chemical shifts of the carbon atoms in 2,5:3,4-dianhydro-L-altritol reveal the presence of secondary epoxide carbons and carbons of the tetrahydrofuran (B95107) ring. researchgate.net Advanced NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), can be employed to establish connectivity between protons and carbons, further confirming the molecular structure.

Table 1: Representative ¹H and ¹³C NMR Data for 2,5:3,4-Dianhydro-altritol (based on data for the L-enantiomer) researchgate.net

| Atom | ¹H Chemical Shift (δ, ppm) | ¹H Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| H-1 | 3.94 | J₁,₂ = 2.7 | Data not explicitly provided for each carbon |

| H-1' | 3.61 | J₁',₂ = 5.2, J₁',₁ = 13.2 | |

| H-2 | 3.36 | Not specified | Di-secondary epoxide carbons observed at 60.2 and 60.9 ppm in a related intermediate. |

| H-3 | Terminal epoxide carbons observed at 55.1 and 47.6 ppm in a related intermediate. |

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a crystalline compound, including its absolute configuration and detailed conformational features. A single-crystal X-ray diffraction study of 2,5:3,4-Dianhydro-D-altritol has been reported, offering a precise geometric description of the molecule. nih.gov

The analysis revealed that 2,5:3,4-Dianhydro-D-altritol crystallizes in the orthorhombic space group P2₁2₁2₁. nih.gov The tetrahydrofuran ring adopts an envelope conformation. nih.gov In this arrangement, four of the ring atoms are nearly coplanar, while the fifth atom is out of the plane. The study also confirmed the relative stereochemistry of the chiral centers and the syn relationship between the epoxide oxygen and the tetrahydrofuran oxygen atom. nih.gov Furthermore, the crystal structure is stabilized by intermolecular hydrogen bonding involving the hydroxyl groups, which act as both donors and acceptors. nih.gov

Table 2: Crystallographic Data for 2,5:3,4-Dianhydro-D-altritol nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₁₀O₄ |

| Molecular Weight | 146.14 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.6209(2) |

| b (Å) | 9.1292(3) |

| c (Å) | 9.6135(5) |

| Volume (ų) | 668.8(1) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.451 |

| Hydrogen Bond O···O Distances (Å) | 2.743(1), 2.729(1) |

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. For 2,5:3,4-Dianhydro-D-altritol, mass spectrometry would confirm the molecular formula C₆H₁₀O₄ by providing a molecular ion peak (or a protonated/adducted molecule peak) corresponding to a mass-to-charge ratio (m/z) of 146.14.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling serve as powerful complements to experimental techniques, providing insights into the conformational preferences, electronic structure, and reactivity of molecules.

Molecular mechanics and molecular dynamics simulations can be utilized to explore the conformational landscape of 2,5:3,4-Dianhydro-D-altritol. These methods employ classical mechanics to model the interactions between atoms, allowing for the calculation of potential energy as a function of molecular geometry.

By systematically varying the torsion angles within the molecule, a potential energy surface can be generated, revealing the low-energy conformations. For 2,5:3,4-Dianhydro-D-altritol, this analysis would likely confirm the envelope conformation of the tetrahydrofuran ring observed in the crystal structure as a low-energy state. Molecular dynamics simulations can further provide insights into the dynamic behavior of the molecule in solution, including the flexibility of the ring system and the orientation of the hydroxyl groups.

Quantum chemical calculations, based on the principles of quantum mechanics, provide a more detailed understanding of the electronic structure and reactivity of 2,5:3,4-Dianhydro-D-altritol. Methods such as Density Functional Theory (DFT) can be used to calculate various molecular properties, including optimized geometry, vibrational frequencies, and electronic charge distribution.

These calculations can predict the reactivity of the molecule by identifying the sites most susceptible to nucleophilic or electrophilic attack. For 2,5:3,4-Dianhydro-D-altritol, quantum chemical calculations could be used to study the ring-opening reactions of the epoxide, predicting the regioselectivity and stereoselectivity of such transformations. Furthermore, these methods can be used to simulate NMR chemical shifts and coupling constants, which can then be compared with experimental data to validate the proposed structure and conformation.

Emerging Research Frontiers and Future Directions

Integration of 2,5:3,4-Dianhydro-D-altritol in Novel Materials Science Research

The intrinsic properties of 2,5:3,4-Dianhydro-D-altritol, such as its defined three-dimensional structure and the presence of reactive hydroxyl and epoxide functionalities, make it an attractive building block for advanced materials. nih.gov Research in this area is focused on leveraging its molecular architecture to impart specific properties, such as chirality and thermal stability, to polymeric and assembled systems.

The development of polymers from renewable resources is a cornerstone of modern materials science. D-altritol derivatives, including 2,5:3,4-Dianhydro-D-altritol, represent a class of bio-based chiral building blocks. The synthesis of chiral polymers using such monomers is an area of active investigation, as chirality can bestow unique optical and recognition properties upon the final material. nsf.govresearchgate.net The V-shaped, rigid structure of related dianhydrohexitols, such as isosorbide (B1672297) (1,4:3,6-dianhydro-D-glucitol), has been successfully incorporated into polyesters, polyurethanes, and polyamides, enhancing their thermal and mechanical properties. researchgate.netsigmaaldrich.com

By analogy, 2,5:3,4-Dianhydro-D-altritol can serve as a monomer in step-growth polymerization reactions. Its two hydroxyl groups can react with dicarboxylic acids, diisocyanates, or other difunctional monomers to create novel polyesters and polyurethanes. The specific stereochemistry of the D-altritol backbone is expected to produce polymers with a high degree of stereoregularity, influencing properties like crystallinity and biodegradability. researchgate.net The design of such polymers often involves screening different monomers, catalysts, and reaction conditions to achieve desired molecular weights and material characteristics. nsf.govsemanticscholar.org

| Polymer Type | Co-monomer Example | Potential Linkage | Anticipated Polymer Property |

|---|---|---|---|

| Polyester | Adipic acid | Ester | Biodegradability, enhanced thermal stability |

| Polyurethane | Methylene diphenyl diisocyanate (MDI) | Urethane | Rigidity, potential for porous scaffolds sigmaaldrich.com |

| Polyether | Epichlorohydrin | Ether | Chemical resistance, modified solubility |

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. The molecular structure of 2,5:3,4-Dianhydro-D-altritol, featuring hydroxyl groups capable of acting as both hydrogen-bond donors and acceptors, provides a basis for directing self-assembly processes. nih.gov By chemically modifying these hydroxyl groups with hydrophobic (long alkyl chains) or other functional moieties, amphiphilic derivatives can be synthesized. These derivatives are expected to self-assemble in solution to form higher-order structures like micelles, vesicles, or gels. The study of these phenomena is a key aspect of supramolecular chemistry. researchgate.net The specific geometry of the D-altritol core would influence the packing parameters and, consequently, the morphology of the resulting assemblies.

Advanced Applications in Supramolecular Chemistry Research

Supramolecular chemistry focuses on "chemistry beyond the molecule," exploring the systems formed by non-covalent interactions between molecular components. bbau.ac.inuclouvain.be The ability of molecules to recognize each other and form host-guest complexes is central to this field. researchgate.net Due to its rigid structure and defined placement of hydrogen-bonding sites, 2,5:3,4-Dianhydro-D-altritol and its derivatives are promising candidates for research in molecular recognition and host-guest chemistry.

The internal cavity and the orientation of its functional groups could allow it to act as a host for small ions or neutral molecules. The design and synthesis of more complex host molecules, such as cryptands and crown ethers, often rely on chiral backbones to impart selectivity. bbau.ac.in Derivatives of 2,5:3,4-Dianhydro-D-altritol could be incorporated into larger macrocyclic structures, creating chiral cavities for selective binding of guest molecules, with potential applications in sensing, catalysis, and separation technologies. mdpi.com The formation of these complex architectures is driven by forces such as hydrogen bonding, π–π stacking, and van der Waals interactions. researchgate.net

Interdisciplinary Research with Theoretical Chemistry and Synthetic Methodologies

The exploration of 2,5:3,4-Dianhydro-D-altritol's full potential necessitates a combination of computational modeling and advanced synthetic techniques. This interdisciplinary approach allows for the rational design of new molecules and efficient pathways for their creation.

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules before their synthesis. uliege.be For 2,5:3,4-Dianhydro-D-altritol, in silico models can be used to design novel molecular scaffolds for applications in medicinal chemistry or materials science. semanticscholar.org By simulating the molecule's interactions with biological targets or other monomers, researchers can identify promising derivative structures. uliege.be

These computational tools can aid in the design of tissue engineering scaffolds, where factors like mechanical properties and mass transport are critical. researchgate.netnih.gov Theoretical models can predict how scaffolds made from D-altritol-based polymers might behave under physiological conditions. researchgate.net Furthermore, computational methods can be used to explore potential chemical transformations, predict reaction outcomes, and elucidate reaction mechanisms, thereby guiding synthetic efforts and optimizing reaction conditions.

| Computational Technique | Research Application | Predicted Outcome/Insight |

|---|---|---|

| Molecular Docking | Drug discovery | Binding affinity and mode of interaction with protein targets |

| Density Functional Theory (DFT) | Reaction mechanism studies | Transition state energies, reaction pathways, spectral properties researchgate.net |

| Molecular Dynamics (MD) | Polymer science, self-assembly | Conformational analysis of polymers, stability of supramolecular assemblies |

| Homogenization-based topology optimization | Tissue scaffold design | Effective stiffness and permeability of porous scaffold architectures researchgate.net |

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. frontiersin.orgrsc.org This approach is particularly valuable for the synthesis of complex carbohydrate derivatives, where selective modification of specific hydroxyl groups is often challenging. d-nb.info

Enzymes such as lipases, proteases, and glycosidases can be used to regioselectively acylate, deacylate, or glycosylate the 2,5:3,4-Dianhydro-D-altritol scaffold. For instance, a lipase (B570770) could be used to selectively acylate one of the two hydroxyl groups, providing an intermediate that is difficult to access through traditional chemical methods. This strategy allows for the efficient construction of complex molecules with precisely controlled structures. frontiersin.org Biotransformation, using either isolated enzymes or whole-cell systems, can introduce new functionalities or build upon the existing D-altritol core to generate diverse libraries of novel compounds. mdpi.com These methods represent a sustainable and efficient route to complex derivatives that would otherwise require lengthy and laborious multi-step chemical syntheses. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.